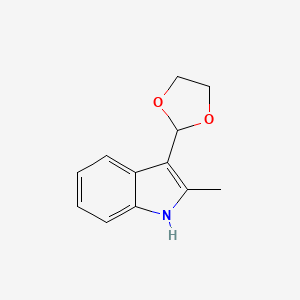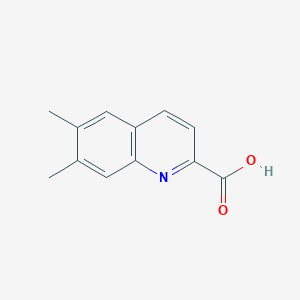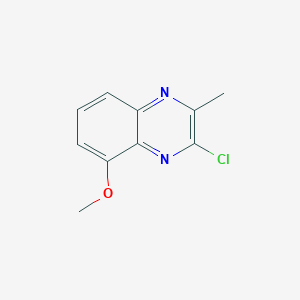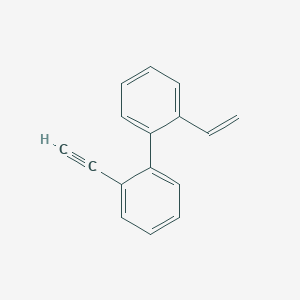
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is a synthetic organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is known for its unique structure, which includes a naphthalene ring system with multiple methyl groups and an ethanone functional group. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The intermediate product, a substituted cyclohexenylmethyl ketone, undergoes cyclization with phosphoric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its hydrophobic naphthalene ring system allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone can be compared with other similar compounds such as:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Another structurally related compound with different substituents on the naphthalene ring.
The uniqueness of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
105377-47-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZBZUEIXVZFKMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2=C(C1)CCCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



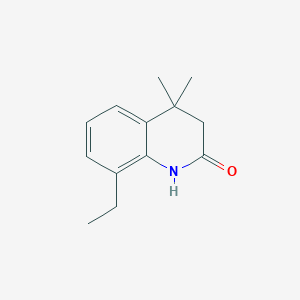



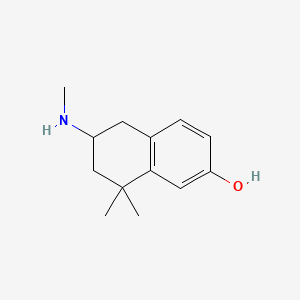
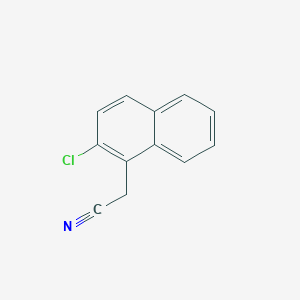


![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
